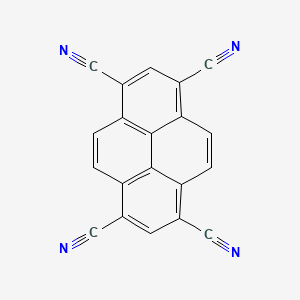

Pyrene-1,3,6,8-tetracarbonitrile

Description

Significance of Pyrene (B120774) Core in Functional Organic Materials Design

The pyrene moiety, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, serves as a fundamental building block in the design of functional organic materials. researchgate.netmdpi.com Its significance stems from a combination of inherent properties:

Excellent Photophysical Properties: Pyrene is known for its strong fluorescence, making it an effective component in light-emitting materials. researchgate.net It exhibits a characteristic blue-light emission. researchgate.net

High Charge Carrier Mobility: The extended π-conjugated system of the pyrene core facilitates the movement of charge carriers, a crucial property for applications in organic electronics. researchgate.netresearchgate.net

Thermal and Chemical Stability: The robust aromatic structure of pyrene provides a high degree of thermal and photochemical stability, which is essential for the longevity and reliability of electronic devices. researchgate.netresearchgate.net

Versatile Functionalization: The pyrene molecule can be chemically modified at various positions, allowing for the tuning of its properties and the creation of a wide array of derivatives. rsc.org This versatility enables researchers to tailor the molecular architecture to achieve specific functionalities. researchgate.netrsc.org

These attributes have led to the extensive use of pyrene and its derivatives in various organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netacs.org

Role of Tetrasubstitution in Modulating Electronic and Photophysical Characteristics of Pyrene Derivatives

The introduction of four substituent groups at the 1, 3, 6, and 8 positions of the pyrene core, a strategy known as tetrasubstitution, plays a critical role in modulating the electronic and photophysical properties of the resulting derivatives. This specific substitution pattern allows for a systematic tuning of the material's characteristics.

The nature of the substituent groups is paramount. The introduction of electron-withdrawing groups, such as the cyano groups in Pyrene-1,3,6,8-tetracarbonitrile, significantly impacts the electronic structure. Cyano groups are known to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). acs.org This modification of the energy gap is a key factor in controlling the material's light absorption and emission properties, as well as its behavior as a semiconductor.

Systematic studies on 1,3,6,8-tetrasubstituted pyrenes with a mix of electron-donating and electron-accepting groups have demonstrated the profound effect of this substitution pattern. For instance, pyrene derivatives with one formyl (acceptor) and three piperidyl (donor) groups exhibit bright solvatochromic fluorescence, with emission colors ranging from green to red depending on the solvent's polarity. nih.gov This highlights the ability of tetrasubstitution to create environmentally sensitive materials.

Furthermore, the strategic placement of substituents can influence the molecular packing in the solid state. This, in turn, affects the material's bulk properties, such as charge transport and solid-state fluorescence quantum yield. researchgate.net For example, the introduction of bulky alkyl groups at the 1, 3, 6, and 8 positions can prevent the formation of excimers, which can quench fluorescence in the solid state. researchgate.net

Overview of Research Trajectories for this compound and Related Cyano-Substituted Pyrenes

Research into this compound and other cyano-substituted pyrenes is driven by the quest for high-performance organic materials for electronic applications. The primary focus has been on understanding and exploiting the unique properties conferred by the cyano groups.

One key research direction involves the synthesis of novel cyano-pyrene derivatives and the investigation of their fundamental photophysical and electrochemical properties. This includes studying their absorption and emission spectra, fluorescence quantum yields, and redox potentials. These studies are often complemented by theoretical calculations to gain a deeper understanding of the structure-property relationships. researchgate.net

Another significant area of research is the application of these materials in electronic devices. For instance, 1,3,6,8-tetrasubstituted pyrenes have been successfully used as the active emitting layer in solution-processed OLEDs, demonstrating deep blue emission and high efficiencies. nih.govepa.gov The electron-accepting nature of the cyano groups also makes these compounds promising candidates for n-type semiconductors in OFETs and as components in donor-acceptor systems for organic solar cells.

The introduction of cyano groups has been shown to increase the fluorescence quantum yield and decrease the non-radiative decay rate in some polycyclic aromatic hydrocarbons by reducing the charge-transfer character of the excited state. researchgate.netnih.gov However, the specific substitution pattern is crucial. For example, in 2,7-disubstituted pyrenes, the cyano group has been found to be a relatively ineffective acceptor when placed at the 2-position. acs.org This underscores the importance of the 1,3,6,8-tetrasubstitution pattern for maximizing the electronic influence of the cyano groups.

Future research is likely to focus on the development of more complex architectures based on the this compound core, including polymers and dendrimers, to further enhance their material properties and device performance.

| Property | Description |

| Chemical Formula | C24H8N4 |

| Molecular Weight | 352.35 g/mol |

| Appearance | Solid |

| Solubility | Generally soluble in common organic solvents. nih.govepa.gov |

Structure

3D Structure

Properties

CAS No. |

28496-11-9 |

|---|---|

Molecular Formula |

C20H6N4 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

pyrene-1,3,6,8-tetracarbonitrile |

InChI |

InChI=1S/C20H6N4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-6H |

InChI Key |

UQUSWFUNTREYGO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2C#N)C#N)C=CC4=C(C=C(C1=C43)C#N)C#N |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2C#N)C#N)C=CC4=C(C=C(C1=C43)C#N)C#N |

Origin of Product |

United States |

Electronic Structure and Frontier Molecular Orbitals of Pyrene 1,3,6,8 Tetracarbonitrile

Experimental Probing of Electronic Energy Levels (e.g., Photoelectron Spectroscopy, Cyclic Voltammetry derived)

Experimental techniques provide a crucial real-world validation of theoretical predictions. For Pyrene-1,3,6,8-tetracarbonitrile, photoelectron spectroscopy and cyclic voltammetry are primary tools for measuring its electronic energy levels.

Photoelectron Spectroscopy (PES) directly measures the energy required to remove an electron from a molecule, providing the ionization potential. The first ionization potential corresponds to the energy of the HOMO. For unsubstituted pyrene (B120774), the first ionization potential has been experimentally determined to be approximately 7.41-7.43 eV. nih.govnist.gov Due to the strong electron-withdrawing nature of the four cyano groups, this compound is expected to have a significantly higher ionization potential, as it is much harder to remove an electron from the now electron-deficient pyrene core.

Cyclic Voltammetry (CV) measures a molecule's reduction and oxidation potentials. These electrochemical properties are directly related to the HOMO and LUMO energy levels. The oxidation potential relates to the HOMO energy (the ease of removing an electron), while the reduction potential relates to the LUMO energy (the ease of adding an electron).

Unsubstituted pyrene shows a reversible reduction at approximately -2.07 V (vs. Fc/Fc⁺). rsc.org The introduction of four powerful electron-withdrawing cyano groups makes the molecule much easier to reduce. Therefore, this compound is expected to exhibit a first reduction potential at a much less negative (or even positive) voltage. Conversely, its oxidation potential is expected to be significantly higher (more positive) than that of pyrene, reflecting the difficulty of removing an electron from the electron-poor core. scielo.br Studies on other tetra-acceptor-substituted pyrenes confirm that multiple reversible reductions can often be observed. rsc.org

| Compound | First Oxidation Potential (V vs. Fc/Fc⁺) | First Reduction Potential (V vs. Fc/Fc⁺) | Electrochemical Gap (eV) | Reference/Basis |

|---|---|---|---|---|

| Perylene (analogue) | +0.69 | -2.07 | 2.76 | Experimental rsc.org |

| This compound | (Expected) > +1.0 | (Expected) Significantly > -2.0 | (Expected) Lower than pyrene | Inferred from studies on acceptor-substituted PAHs rsc.orgnih.gov |

Quasi-Particle Band Structure in Hybrid Organic-Inorganic Systems

When individual molecules like this compound are assembled into a highly ordered crystalline solid, such as in a metal-organic framework (MOF) or a 2D hybrid perovskite, their discrete molecular orbitals can overlap and interact. rsc.org This interaction leads to the formation of continuous electronic bands, similar to those found in traditional inorganic semiconductors. The electrons in these bands are no longer localized to a single molecule but are delocalized over many units, behaving as "quasi-particles."

The specific properties of this compound make it an intriguing candidate for such hybrid systems. Its rigid, planar structure promotes strong π-π stacking, which is essential for orbital overlap and efficient charge transport. rsc.org The very low-lying LUMO energy level means that a MOF or hybrid material constructed from this linker would likely have a low-lying conduction band. This is a highly desirable property for creating n-type (electron-transporting) semiconductor materials. Theoretical studies on hybrid organic-inorganic perovskites incorporating pyrene-based organic cations have shown that strong electronic coupling between the organic and inorganic components can be achieved, leading to delocalized wave functions and enhanced charge transport properties. researchgate.net The incorporation of the highly electron-deficient this compound core into such a system would be expected to create materials with unique optoelectronic properties, potentially suitable for applications in photocatalysis, sensing, and solar cells.

Photophysical Phenomena and Excited State Dynamics in Pyrene 1,3,6,8 Tetracarbonitrile

Absorption and Emission Spectroscopy of Cyano-Substituted Pyrenes

The presence of cyano groups as substituents on the pyrene (B120774) framework is known to cause a bathochromic (red) shift in the absorption and emission spectra compared to the parent pyrene. This is attributed to the stabilization of the lowest unoccupied molecular orbital (LUMO) through the electron-withdrawing nature of the nitrile groups, thereby reducing the energy gap between the highest occupied molecular orbital (HOMO) and the LUMO.

Recent computational studies on cyano-substituted polycyclic aromatic hydrocarbons (PAHs), including cyanopyrenes, predict the presence of a strong, narrow absorption band in the infrared region between 2270 and 2310 cm⁻¹ (approximately 4.4 to 4.3 µm), which is characteristic of the C≡N stretching vibration. arxiv.org This feature is expected to be a distinct spectroscopic marker for this class of compounds.

Solvent-Dependent Spectroscopic Behavior (Solvatochromism)

While specific experimental data on the solvatochromism of Pyrene-1,3,6,8-tetracarbonitrile is not extensively documented, studies on other 1,3,6,8-tetrasubstituted pyrenes with donor-acceptor groups show pronounced solvatochromic effects. For instance, pyrene derivatives with both electron-donating and electron-accepting groups exhibit significant shifts in their fluorescence emission maxima with changes in solvent polarity. This behavior is indicative of a substantial change in the dipole moment of the molecule upon excitation, a characteristic feature of intramolecular charge transfer (ICT) states. Given the strong electron-accepting nature of the four cyano groups, this compound is anticipated to exhibit noticeable solvatochromism, particularly in its emission spectrum.

Vibronic Structure Analysis in Absorption and Emission Spectra

The absorption and emission spectra of pyrene and its derivatives are well-known for their distinct vibronic structure, which arises from the coupling of electronic transitions with various vibrational modes of the molecule. In the parent pyrene, the fine structure in the fluorescence spectrum is particularly sensitive to the local environment. Computational studies on cyano-substituted PAHs suggest that cyano-substitution leads to lower molecular symmetry, resulting in more infrared-active vibrational modes. arxiv.org This increased complexity in the vibrational landscape is expected to manifest in the vibronic fine structure of this compound's spectra, potentially leading to broader or more complex band shapes compared to unsubstituted pyrene.

Ultrafast Excited State Dynamics Investigations

The fate of the excited state in pyrene derivatives is a complex interplay of various relaxation pathways, including internal conversion, intersystem crossing, and fluorescence. The introduction of cyano groups is expected to significantly influence these dynamics.

Femtosecond Transient Absorption Spectroscopy (TAS) for Charge Transfer and Relaxation Pathways

Femtosecond transient absorption spectroscopy is a powerful technique to probe the initial steps of photoinduced processes. For pyrene derivatives incorporated into more complex systems, such as metal-organic frameworks (MOFs), TAS has been instrumental in elucidating charge transfer and relaxation pathways. core.ac.uk In systems where pyrene acts as a photosensitizer, TAS can track the formation of charge-separated states. For this compound, with its strong electron-accepting character, TAS would be crucial to identify and characterize the lifetime of any intramolecular charge transfer states and to follow the subsequent relaxation dynamics, which are expected to occur on the femtosecond to picosecond timescale.

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Correlated Electronic and Vibrational Dynamics

Femtosecond Stimulated Raman Spectroscopy (FSRS) provides real-time information on the vibrational structure of molecules as they evolve through different electronic states. This technique has been successfully applied to study the structural dynamics of pyrene-based MOFs, revealing key vibrational motions associated with charge transfer processes. core.ac.uk For this compound, FSRS could provide invaluable data on how the vibrational modes, particularly the C≡N stretch, are affected by photoexcitation. This would offer a direct window into the changes in electronic distribution and molecular geometry in the excited state, providing a deeper understanding of the correlated electronic and vibrational dynamics.

Time-Resolved Fluorescence Spectroscopy for Energy Transfer Mechanisms

Time-resolved fluorescence spectroscopy is a key tool for investigating the lifetime of excited states and the efficiency of energy transfer processes. While specific data for this compound is scarce, studies on other pyrene derivatives provide a framework for what to expect. The fluorescence lifetime of pyrene itself is highly sensitive to its environment and can be quenched by various processes. The introduction of four cyano groups is likely to shorten the fluorescence lifetime due to the introduction of new non-radiative decay channels. In systems where this compound might act as an energy acceptor or donor, time-resolved fluorescence would be essential to quantify the rates and efficiencies of energy transfer.

Exciton (B1674681) and Charge Transfer (CT) State Formation and Dynamics

Upon photoexcitation, pyrene and its derivatives exhibit complex excited-state dynamics involving the formation of excitons—bound electron-hole pairs. In systems containing both electron-donating and electron-accepting moieties, the decay of the excited state can proceed through charge transfer (CT) states. In the case of this compound, the pyrene core acts as the electron donor and the four cyano groups function as strong electron acceptors. This architecture is conducive to the formation of CT states upon excitation.

The dynamics of these CT excitons are critical in determining the material's optoelectronic properties. Studies on co-crystals of pyrene with electron acceptors like perylenediimide have shown that the formation, migration, and decay of CT excitons are highly dependent on the crystal morphology. researchgate.netrsc.org For instance, femtosecond transient absorption microscopy on single co-crystals has revealed that the CT exciton diffusion constant can vary by two orders of magnitude depending on the molecular packing. researchgate.netrsc.org

In a molecule like this compound, the high density of acceptor groups would likely lead to the formation of a highly polarized excited state. The dynamics of this state, including its lifetime and decay pathways (radiative vs. non-radiative), would be strongly influenced by its environment.

Intermolecular vs. Intramolecular Charge Transfer (ICT) Processes

Charge transfer processes in pyrene-based systems can be broadly categorized as intermolecular or intramolecular.

Intramolecular Charge Transfer (ICT) occurs within a single molecule that contains both electron-donating and electron-accepting parts. For this compound, the transfer of an electron from the pyrene core to the cyano groups upon excitation is a prime example of an ICT process. In some pyrene derivatives, ICT is accompanied by a significant structural rearrangement, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). rsc.org This process often leads to a dual fluorescence, with one band corresponding to the locally excited state and another, red-shifted band corresponding to the TICT state. The formation and stabilization of TICT states are highly dependent on the solvent polarity. rsc.org

Studies on asymmetrically substituted pyrenes with both donor (e.g., piperidyl) and acceptor (e.g., formyl) groups have demonstrated pronounced solvatochromic fluorescence, indicating a significant ICT character. nih.gov For example, a pyrene derivative with one formyl and three piperidyl groups shows emission shifting from green in nonpolar hexane (B92381) to red in polar methanol. nih.gov

Intermolecular Charge Transfer happens between adjacent molecules, typically one acting as an electron donor and the other as an electron acceptor. This is often observed in the solid state or in concentrated solutions where molecules are in close proximity. In the case of this compound, its strong electron-accepting nature would make it a candidate for forming intermolecular CT states with suitable donor molecules. In a pure solid of this compound, intermolecular interactions would also play a crucial role, although the primary excited state would have a strong intramolecular CT character due to its molecular design.

The table below summarizes the characteristics of ICT in a representative pyrene derivative.

| Solvent | Dielectric Constant | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦFL) |

| Hexane | 1.88 | 557 nm | 0.94 |

| Toluene | 2.38 | 585 nm | 0.90 |

| Dichloromethane | 8.93 | 630 nm | 0.61 |

| Methanol | 32.7 | 648 nm | 0.50 |

Data for Pyrene derivative PA1 containing one formyl and three piperidyl groups. nih.gov

Role of Molecular Packing in Solid-State Photophysical Properties and Exciton Behavior

The arrangement of molecules in the solid state, or molecular packing, has a profound impact on the photophysical properties and exciton behavior of pyrene derivatives. The introduction of substituents at the 1, 3, 6, and 8 positions of the pyrene core is a common strategy to control these interactions.

In many pyrene derivatives, close co-facial π-π stacking leads to the formation of excimers, which are excited-state dimers that emit at longer wavelengths (a bathochromic shift) compared to the monomer emission. This excimer formation is often undesirable in applications like OLEDs as it can lead to lower emission efficiency and color instability.

By introducing bulky substituents, such as alkyl or aryl groups, at the 1, 3, 6, and 8 positions, the intermolecular π-π stacking can be sterically hindered. researchgate.netnih.gov This can suppress excimer formation and lead to solid-state emission that is similar to the monomer emission in solution. researchgate.netnih.gov The nature of the substituents dictates the specific crystal packing, which in turn influences the solid-state fluorescence quantum yield and emission wavelength. researchgate.netnih.gov For instance, 1,3,6,8-tetraethylpyrene exhibits a high solid-state fluorescence quantum yield of 0.88 due to its specific molecular packing that prevents significant π-π overlap. researchgate.net

For this compound, the planar nature of the cyano groups might not provide significant steric hindrance to prevent π-π stacking. However, the strong electrostatic interactions between the electron-poor cyano groups and the electron-rich pyrene core of neighboring molecules would likely lead to a highly ordered packing arrangement. This could result in the formation of aggregates with unique photophysical properties, potentially leading to either quenching or enhancement of emission depending on the specific geometry.

The following table illustrates the effect of substituents on the solid-state emission of some 1,3,6,8-tetrasubstituted pyrenes.

| Substituent | Solid-State Emission Type | Fluorescence Quantum Yield (Solid) |

| Ethyl | Monomer-like | 0.88 |

| Methyl | Excimer-like | < 0.1 |

| n-Propyl | Excimer-like | < 0.1 |

| Isopropyl | Excimer-like | < 0.1 |

Data for 1,3,6,8-tetraalkylpyrenes. researchgate.net

Non-Kasha Emission and Multi-Excited State Dynamics

Kasha's rule states that, for a given multiplicity, photon emission occurs from the lowest excited state (S1 for fluorescence, T1 for phosphorescence). However, exceptions to this rule, known as anti-Kasha or non-Kasha emission, can occur, particularly in molecules where the energy gap between the first (S1) and second (S2) excited singlet states is large, or when internal conversion between these states is slow.

The parent pyrene molecule is a classic example of a system that can exhibit non-Kasha emission. nih.govbarbatti.org Upon excitation with high energy, a shoulder band appears in its fluorescence spectrum, which is attributed to emission from the S2 state. nih.govbarbatti.org Theoretical simulations have confirmed that this S2 emission arises from a dynamic equilibrium between the S1 and S2 states. nih.govbarbatti.org This phenomenon requires significant vibrational energy, which is typically achieved under collisionless conditions after excitation to a high-lying electronic state. nih.govbarbatti.org

For this compound, the presence of four strong electron-withdrawing cyano groups would significantly alter the energies of the excited states of the pyrene core. It is plausible that the energy gap between the S1 and S2 states could be modulated in such a way that non-Kasha emission becomes more or less probable compared to the parent pyrene. The symmetry of the substitution would also play a critical role in the nature and transition probabilities of the excited states. Detailed computational and experimental studies would be necessary to determine if this compound exhibits non-Kasha emission.

Electrochemical Behavior and Redox Processes of Pyrene 1,3,6,8 Tetracarbonitrile

Cyclic Voltammetry for Determining Oxidation and Reduction Potentials

Cyclic voltammetry is a key electrochemical technique used to investigate the redox behavior of chemical species. It provides valuable information about the oxidation and reduction potentials of a compound and the stability of its redox states. For pyrene (B120774) derivatives, cyclic voltammetry reveals that the electrochemical properties are highly dependent on the nature of the substituents attached to the pyrene core. researchgate.net

While specific cyclic voltammetry data for Pyrene-1,3,6,8-tetracarbonitrile is not extensively detailed in the provided search results, the behavior of other pyrene derivatives allows for an understanding of its expected electrochemical properties. The four electron-withdrawing nitrile groups in this compound are expected to significantly impact its redox potentials compared to unsubstituted pyrene.

The electronic nature of substituents on the pyrene ring directly correlates with the oxidation and reduction potentials of the molecule. researchgate.net Electron-donating groups increase the electron density of the pyrene core, making it easier to oxidize and thus lowering its oxidation potential. Conversely, electron-withdrawing groups, such as the nitrile groups in this compound, decrease the electron density, making the molecule more difficult to oxidize and easier to reduce. This results in a higher oxidation potential and a lower reduction potential compared to unsubstituted pyrene. researchgate.netnih.gov

This trend is clearly observed in studies of various pyrene derivatives. For instance, aminopyrene, which has an electron-donating amino group, exhibits a lower onset oxidation potential (around 3.6 V vs. Li/Li⁺) than unsubstituted pyrene. In contrast, pyrenecarboxylic acid, with its electron-withdrawing carboxylic acid group, shows a higher onset oxidation potential (around 4.1 V vs. Li/Li⁺). researchgate.netresearchgate.net This correlation is further supported by the linear relationship observed between the onset oxidation potentials of pyrene derivatives and their computed highest occupied molecular orbital (HOMO) energy levels. researchgate.netresearchgate.net

The introduction of multiple electron-withdrawing substituents, such as in 1,3,6,8-tetraazapyrenes, which are structurally analogous to this compound in terms of having electron-withdrawing nitrogen atoms in the core, leads to significantly higher reduction potentials, making them good candidates for n-type semiconductors. mpg.de Therefore, this compound is expected to have a high oxidation potential and a relatively low reduction potential, facilitating the acceptance of electrons.

| Compound | Substituent Type | Onset Oxidation Potential (V vs. Li/Li⁺) |

|---|---|---|

| Aminopyrene | Electron-donating (-NH₂) | ~3.6 |

| Pyrene | - | ~3.75 |

| Pyrenecarboxylic acid | Electron-withdrawing (-COOH) | ~4.1 |

Mechanistic Studies of Electrochemical Polymerization of Pyrene Derivatives

The electrochemical polymerization of pyrene and its derivatives is a process that allows for the formation of conductive polymer films on electrode surfaces. This process typically occurs under oxidative conditions, where the pyrene monomers are oxidized to form radical cations. researchgate.net These radical cations can then couple to form dimers, which are further oxidized and couple with other radical cations or monomers to grow the polymer chain. The electropolymerization is believed to proceed through the deprotonation of ipso carbon atoms. researchgate.net

Studies on the electropolymerization of pyrene and its derivatives on glassy carbon electrodes have shown that stable and reversible redox waves are observed for the resulting polymer films, indicating their potential for use in energy storage applications. researchgate.netnih.gov The morphology and properties of the resulting polymer films can be tuned by controlling the electrochemical parameters and the nature of the substituents on the pyrene monomer. researchgate.net

Photoelectrochemical Properties and Applications (e.g., Oxygen Evolution Reaction)

Pyrene-based materials have shown promise in photoelectrochemical applications, particularly in the context of water splitting to produce hydrogen and oxygen. The oxygen evolution reaction (OER) is a key step in this process. Recently, a metal-free, pyrene-based conjugated microporous polymer (PBTDZ) has been developed and demonstrated to be an efficient photocatalyst for the OER. frontiersin.org

This polymer was synthesized through a Suzuki cross-coupling reaction between 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene (PYTBE) and 4,7-dibromo-2,1,3-benzothiadiazole (B82695) (DBrTDZ). frontiersin.org The resulting polymer possesses a high specific surface area and a low bandgap, which are desirable properties for photocatalysis. The incorporation of nitrogen and sulfur heteroatoms into the polymer framework helps to tune the electronic structure, modifying the Fermi energy levels and enhancing the catalytic activity. frontiersin.org

Under photoelectrochemical conditions, the PBTDZ polymer exhibited excellent activity and recyclability for water oxidation. frontiersin.org This demonstrates the potential of designing pyrene-based materials with specific functionalities for applications in solar energy conversion. While this study does not directly involve this compound, it highlights the versatility of the pyrene core in constructing photoactive materials. The electron-withdrawing nature of the nitrile groups in this compound could also be harnessed to tune the electronic properties of similar conjugated polymer systems for photoelectrochemical applications.

Supramolecular Architectures and Self Assembly of Pyrene 1,3,6,8 Tetracarbonitrile Analogues

Principles of π-Stacking and Intermolecular Interactions in Pyrene-Based Assemblies

The self-assembly of pyrene-based molecules is governed by a delicate balance of non-covalent interactions, with π-stacking being a primary driving force. acs.orgrsc.org The extensive π-conjugated surface of the pyrene (B120774) core promotes face-to-face interactions with neighboring molecules to minimize unfavorable contact with the surrounding solvent. mdpi.com These interactions are not limited to simple co-facial stacking; pyrene dimers often adopt slipped-parallel or T-shaped arrangements to optimize electrostatic and dispersion forces. acs.orgresearchgate.net

The nature and strength of these interactions are highly dependent on the substituents attached to the pyrene core.

Dispersion and Electrostatic Forces : Pyrene itself is a good model for studying π–π stacking, as it is large enough for the unique effects of multi-ring π systems to be significant, yet small enough for theoretical computations. chemrxiv.org Oxidation of the pyrene core, for instance, can increase the strength of intermolecular interactions by introducing significant dipole or quadrupole moments. chemrxiv.org

Donor-Acceptor Interactions : The introduction of electron-withdrawing groups, such as the four nitrile groups in pyrene-1,3,6,8-tetracarbonitrile, renders the pyrene core electron-deficient. This allows for strong donor-acceptor stacking interactions when paired with electron-rich aromatic systems. acs.org These interactions were observed to drive the selective self-assembly of heteroleptic metal-organic architectures. acs.org

Hydrogen and Halogen Bonding : Substituents capable of forming hydrogen bonds can introduce directionality and further stabilize the supramolecular structure. In an analogue, 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene, the assembly is stabilized by intermolecular N···H bonds between the terminal nitrogen of a pyridyl group and a hydrogen atom on an adjacent molecule. researchgate.net Similarly, in 1,3,6,8-tetrabromopyrene (B107014), complementary Br–H hydrogen bonds and Br–Br halogen interactions act as synergistic driving forces for self-assembly. beilstein-archives.org

Excimer Formation : A characteristic feature of pyrene is the formation of "excimers" (excited-state dimers) in the aggregated state, which results in a distinct, broad, red-shifted emission compared to the structured monomer fluorescence. rsc.orgrsc.org The effective formation of an excimer is highly sensitive to the geometry of the stacked pyrenes. Studies have shown that the degree of π–π overlap area between adjacent pyrene units is a more critical factor than the interplanar distance in enabling strong excimer emission. rsc.org

Formation of Controlled Aggregates and Nanostructures (e.g., Nanofibers, Nanoparticles, Vesicles)

By tuning the molecular structure of pyrene analogues and controlling external conditions such as solvent and concentration, a diverse range of well-defined nanostructures can be fabricated. These ordered assemblies often exhibit emergent properties distinct from their constituent molecules. rsc.org

A notable example is the self-assembly of 1,3,6,8-tetrakis(4-ethynylbenzoic acid)pyrene (TEBAPy), which can be switched between two distinct aggregate states in aqueous solution. researchgate.netresearchgate.net

Nanofibers : In the presence of charge-screening conditions, TEBAPy assembles into nanofibers. Spectroscopic analysis suggests that this morphology facilitates the mixing of excitonic states, enabling efficient charge separation and promoting photocatalytic hydrogen production. researchgate.net

Nanoparticles : In the absence of charge-screening, the same molecule forms nanoparticles. In this state, the excitation is localized, leading to excimer formation that is active in producing hydrogen peroxide. researchgate.netresearchgate.net

This dual-functionality from a single component highlights the power of controlling supramolecular aggregation. Other pyrene-based systems have also been shown to form specific nanostructures. For instance, co-assembly of two different pyrene derivatives allowed for the morphological transition from spherical nanoparticles to a three-dimensional network of nanofibers by simply changing the molar ratio of the components. mdpi.com Furthermore, pyrene-DNA conjugates have been shown to self-assemble into vesicles and nanoparticles. rsc.orgnih.govbohrium.com The electrospinning technique has also been utilized to produce continuous nanofibers from polymers blended with pyrene derivatives. rsc.orgacs.org

Table 1: Examples of Nanostructures Formed by Pyrene Analogues Click on the headers to sort the table.

| Pyrene Analogue | Nanostructure Formed | Primary Driving Force(s) | Reference |

|---|---|---|---|

| 1,3,6,8-tetrakis(4-ethynylbenzoic acid)pyrene (TEBAPy) | Nanofibers or Nanoparticles | π-stacking, Charge-screening | researchgate.net, researchgate.net |

| Pyrene-based benzimidazole-linked polymer (BILP-10) | Nanofibers | π-stacking | rsc.org |

| 2,7-dialkynyl pyrene-DNA conjugate | Spherical Nanoparticles | π-stacking, DNA hybridization | rsc.org, nih.gov |

| 1,6- and 1,8-dialkynyl pyrene-DNA conjugates | Multilamellar Vesicles | π-stacking, DNA hybridization | rsc.org, nih.gov |

| Co-assembly of pyrene-perylenediimide and pyrene-alkyl chain derivatives | Spherical Nanoparticles to Nanofibers | π-stacking, Component ratio | mdpi.com |

| Pyrene-functionalized peptide amphiphiles | Cylindrical Nanofibers | Hydrophobic interactions, π-stacking | rsc.org |

Influence of Substitution Pattern on Supramolecular Packing and Morphology

The substitution pattern on the pyrene core has a profound impact on the geometry of intermolecular interactions, thereby dictating the final supramolecular packing and the morphology of the resulting aggregates. Even subtle changes in the position of substituents can lead to dramatically different outcomes.

A clear demonstration of this principle is found in the self-assembly of pyrene-DNA conjugates, where the point of attachment of the pyrene moiety to the DNA strand determines the resulting nanostructure. rsc.orgnih.govnih.gov

1,6- and 1,8-isomers : When DNA is functionalized with 1,6- or 1,8-dialkynyl pyrene isomers, the conjugates self-organize into multilamellar vesicles with diameters ranging from 50-300 nm. nih.gov

2,7-isomer : In contrast, conjugates made with the 2,7-dialkynyl pyrene isomer exclusively assemble into spherical nanoparticles. rsc.orgnih.govnih.gov

This isomer-dependent morphology arises from the different geometric constraints imposed by the substitution pattern on the intermolecular π-stacking of the pyrene units.

The steric bulk of substituents also plays a critical role. For example, attaching bulky aryl groups at the 1,3,6,8 positions can create significant steric hindrance that completely inhibits the π-stacking of the pyrene cores in solution. epa.gov Conversely, specific, directional interactions introduced by substituents can enforce highly ordered packing. First-principles calculations on 1,3,6,8-tetrabromopyrene revealed that its hierarchical self-assembly into stable monolayers is directed by a combination of Br–H and Br–Br interactions, leading to distinct molecular chain intermediates that organize into the final structure. beilstein-archives.org

Table 2: Influence of Pyrene Isomerism on Nanostructure Morphology Click on the headers to sort the table.

| Pyrene-DNA Conjugate Isomer | Observed Nanostructure | Key Structural Feature | Reference |

|---|---|---|---|

| 1,6-dialkynyl pyrene | Multilamellar Vesicles | Asymmetric substitution pattern | rsc.org, nih.gov |

| 1,8-dialkynyl pyrene | Multilamellar Vesicles | Asymmetric substitution pattern | rsc.org, nih.gov |

| 2,7-dialkynyl pyrene | Spherical Nanoparticles | Symmetric, linear substitution pattern | rsc.org, nih.gov, nih.gov |

Engineering of Self-Assembled Monolayers (SAMs) for Interfacial Control

The controlled organization of pyrene analogues into two-dimensional self-assembled monolayers (SAMs) on solid substrates is a powerful strategy for tailoring surface and interfacial properties. beilstein-archives.orgpurdue.edu The strong affinity of the pyrene moiety for surfaces like graphite (B72142) and graphene, combined with intermolecular interactions, facilitates the formation of highly ordered molecular films. nih.gov

These SAMs can fundamentally alter the electronic, chemical, and physical properties of the underlying substrate. A study on graphene field-effect transistors demonstrated that pyrene- and peptide-based SAMs can be used to precisely customize the electronic properties of the graphene. nih.gov The distinct binding and assembly modes of pyrene derivatives, characterized by ordered π-π stacks, produced unique electronic signatures in the transistor's performance. This ability to tune material properties is essential for developing advanced applications like biosensors and gas sensors. nih.gov

The structure of these monolayers is often investigated with high-resolution techniques like scanning tunneling microscopy (STM). STM studies of 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene on a boron nitride/copper substrate revealed a highly ordered, interdigitated assembly. researchgate.net Similarly, the self-assembly of pyrene derivatives functionalized with bromine on a gold surface (Au(111)) has been studied to understand how substituents influence the formation of two-dimensional structures. rsc.org Such precise control over 2D organization is a key step toward the bottom-up fabrication of molecular-scale electronic devices.

Compound Index

Applications of Pyrene 1,3,6,8 Tetracarbonitrile in Organic Electronic Devices and Functional Materials

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and the performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor used. researchgate.nettcichemicals.com Pyrene (B120774) derivatives have been investigated as active materials in OFETs due to their potential for high charge carrier mobility and good chemical stability. researchgate.netresearchgate.net The planar structure of the pyrene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. researchgate.net

Charge Carrier Mobility and Transport Mechanisms in Pyrene-Based Semiconductors

The charge transport in pyrene-based semiconductors is intrinsically linked to the molecular packing in the solid state. The introduction of substituents at the 1,3,6,8-positions of the pyrene core significantly influences this packing and, consequently, the charge carrier mobility. researchgate.net While many pyrene derivatives exhibit p-type (hole) transport, the incorporation of strong electron-withdrawing groups like nitrile is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, potentially inducing n-type (electron) or ambipolar transport. nih.gov

Design of Pyrene Derivatives for Enhanced FET Performance

The design of pyrene derivatives for high-performance OFETs involves a careful balance of several factors, including the electronic nature of the substituents, their steric bulk, and their influence on the solid-state packing. The substitution at the 1,3,6,8-positions is a common strategy to create star-shaped molecules, which can lead to solution-processable materials. rsc.org

The introduction of electron-withdrawing groups is a key strategy in the design of n-type organic semiconductors. nih.gov The four nitrile groups in Pyrene-1,3,6,8-tetracarbonitrile are expected to significantly lower the LUMO level, making it a candidate for an n-type semiconductor. The performance of such a material in an OFET would be highly dependent on achieving a crystalline thin film with favorable molecular packing for electron transport.

The table below summarizes the performance of some OFETs based on different pyrene derivatives, illustrating the impact of substitution on charge carrier mobility.

| Pyrene Derivative | Substitution Pattern | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Charge Carrier Mobility (μ) | Device Configuration |

| DPh-BTBT | N/A (for comparison) | -5.6 eV | N/A | 2.0 cm²/Vs (hole) | --- |

| Ph-BTBT-10 | N/A (for comparison) | N/A | N/A | 14.7 cm²/Vs (hole) | Spin-coated |

This table includes high-performing organic semiconductors for comparative purposes, as specific OFET data for this compound is not available. tcichemicals.com

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Pyrene derivatives have been explored in both organic photovoltaics (OPVs) and perovskite solar cells (PSCs) as either electron donor or electron acceptor materials, and more commonly as hole-transporting materials (HTMs) in PSCs. tubitak.gov.trwhiterose.ac.uk The broad absorption and tunable energy levels of pyrene-based compounds make them attractive for these applications. uky.edu

Pyrene as Acceptor Materials and for Bulk Heterojunction Morphologies

In the context of OPVs, the active layer typically consists of a bulk heterojunction (BHJ) of an electron donor and an electron acceptor. whiterose.ac.uk While fullerene derivatives have historically dominated as acceptor materials, non-fullerene acceptors (NFAs) are gaining prominence due to their tunable properties. mdpi.com The introduction of strong electron-withdrawing groups is a prerequisite for a molecule to function as an electron acceptor. The four nitrile groups in this compound suggest its potential as a non-fullerene acceptor.

The morphology of the bulk heterojunction is critical for efficient charge separation and transport. The nanoscale phase separation between the donor and acceptor materials must be optimized to ensure a large interfacial area for exciton (B1674681) dissociation and continuous pathways for charge collection at the electrodes. The planar and symmetric nature of the pyrene core could promote strong π-π stacking, which might influence the morphology of the blend. whiterose.ac.uk

The performance of several pyrene-based donor-acceptor conjugated polymers in BHJ solar cells is summarized in the table below.

| Polymer | Electron Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| PDTPy-alt-DPP | PC70BM | 4.43% | N/A | N/A | N/A |

| Py2Ph2Th4(DPP)3 | PC70BM | 3.71% | N/A | N/A | N/A |

This table showcases the performance of pyrene-based polymers as donor materials in OPVs. whiterose.ac.uk

Pyrene-Based Hole-Transporting Materials (HTMs) and Energy Level Alignment Strategies

In perovskite solar cells, the hole-transporting material plays a crucial role in extracting holes from the perovskite layer and transporting them to the anode. tubitak.gov.trnih.gov Surprisingly, despite the electron-withdrawing nature of substituents often used, many 1,3,6,8-tetrasubstituted pyrene derivatives have been successfully employed as HTMs. tubitak.gov.trnih.gov This highlights the dominant role of the pyrene core in determining the HOMO energy level, which is a critical parameter for efficient hole extraction. tubitak.gov.trnih.gov

Proper energy level alignment between the perovskite, the HTM, and the electrode is essential to minimize energy losses and maximize the open-circuit voltage (Voc) of the solar cell. mdpi.com The HOMO level of the HTM should be slightly higher than the valence band maximum of the perovskite to provide a sufficient driving force for hole extraction. tubitak.gov.trnih.gov

A review of pyrene-based HTMs revealed that devices using these materials have achieved power conversion efficiencies greater than 22%. tubitak.gov.tr The chemical stability and excellent photovoltaic qualities of pyrene-based HTMs make them promising alternatives to more expensive and less stable materials. tubitak.gov.tr

The table below presents the performance of various pyrene-based HTMs in perovskite solar cells.

| HTM | Perovskite | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

| OMe-TATPyr | N/A | N/A | N/A | N/A | N/A |

| TFAP | N/A | 19.7% | N/A | N/A | N/A |

| Cz-Pyr | N/A | 17.2% | N/A | N/A | N/A |

| Azu-Py-OMeTPA | N/A | 18.10% | N/A | N/A | N/A |

This table illustrates the high efficiencies achieved with various 1,3,6,8-tetrasubstituted pyrene derivatives as HTMs. nih.govmdpi.com

Organic Light-Emitting Diodes (OLEDs)

Pyrene and its derivatives are well-known for their strong fluorescence, particularly in the blue region of the spectrum, making them excellent candidates for emitting materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netnih.gov The substitution pattern on the pyrene core can be used to tune the emission color and improve the device efficiency and stability. researchgate.netrsc.org

The introduction of substituents at the 1,3,6,8-positions can prevent the formation of excimers, which are excited-state dimers that often lead to redshifted and less efficient emission. researchgate.net A series of 1,3,6,8-tetraarylpyrenes have been synthesized and shown to exhibit blue electroluminescence with low turn-on voltages and high maximum luminances. rsc.org For example, one such derivative demonstrated a turn-on voltage of 2.8 V and a maximum luminance of 13,542 cd/m². rsc.org

The electron-withdrawing nitrile groups in this compound would be expected to influence its photophysical properties significantly. They are likely to cause a redshift in the emission compared to unsubstituted pyrene due to the intramolecular charge transfer character they induce. However, specific electroluminescence data for this compound is not available in the reviewed literature.

In addition to being used as emitters, pyrene derivatives have also been employed as hole-transporting materials in OLEDs, leveraging their good charge carrier mobility and suitable energy levels. nih.gov

The table below summarizes the performance of some OLEDs incorporating 1,3,6,8-tetrasubstituted pyrene derivatives.

| Pyrene Derivative | Role in OLED | Emission Color | Maximum Luminance | Turn-on Voltage | External Quantum Efficiency (EQE) |

| Tetraarylpyrene Derivative 2 | Emitter | Blue | 13,542 cd/m² | 2.8 V | N/A |

| 2,7-functionalized pyrene | Emitter | Deep Blue | N/A | N/A | 3.1% |

This table highlights the performance of specific 1,3,6,8-tetrasubstituted pyrene derivatives in OLED applications. rsc.orgresearchgate.net

Luminescence Efficiency and Solid-State Emission Challenges

Pyrene and its derivatives are well-known for their strong blue fluorescence in dilute solutions, making them attractive candidates for light-emitting applications. However, a significant hurdle in utilizing these materials in solid-state devices is the phenomenon of aggregation-caused quenching (ACQ). nih.govresearchgate.net In the solid state, the planar pyrene molecules have a strong tendency to form π-π stacks, leading to the formation of excimers, which are excited-state dimers. researchgate.net This excimer formation often results in a bathochromic (red) shift of the emission and a significant decrease in the fluorescence quantum yield, which is detrimental to the efficiency of light-emitting devices. researchgate.netnih.gov

The introduction of bulky substituents at the 1,3,6,8-positions of the pyrene core is a common strategy to mitigate ACQ by sterically hindering the close packing of the chromophores. researchgate.net While the nitrile groups in this compound are not exceptionally bulky, their strong electron-withdrawing nature significantly influences the electronic properties and intermolecular interactions, which can also affect the solid-state emission characteristics. The challenge lies in designing molecular structures that can maintain high luminescence efficiency in the solid state by preventing detrimental π-π stacking. researchgate.netresearchgate.net

In some cases, specific molecular arrangements can lead to aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and enhances solid-state emission. nih.govnih.gov The design of this compound derivatives that exhibit AIE could be a promising approach to overcome the challenge of solid-state quenching.

Development of Pyrene-Based Emitters

The development of efficient and stable blue emitters is a critical area of research for organic light-emitting diodes (OLEDs) to achieve full-color displays and white lighting. Pyrene's inherent blue emission and high charge carrier mobility make it an excellent candidate for this purpose. researchgate.net A variety of pyrene-based emitters have been synthesized and incorporated into OLEDs. nih.govuky.edunih.govacs.orgchinesechemsoc.orgsemanticscholar.org

Derivatives of 1,3,6,8-tetrasubstituted pyrenes have been successfully employed as the active emitting layer in OLEDs. For instance, solution-processable, star-shaped organic semiconductors synthesized from 1,3,6,8-tetrabromopyrene (B107014) have demonstrated deep blue emission with high efficiencies. nih.gov One such material, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, when used as the active emitting layer in a solution-processed OLED, exhibited deep blue emission with Commission Internationale de l'Eclairage (CIE) coordinates of (0.15, 0.18), a maximum efficiency of 2.56 cd/A, and a brightness of over 5000 cd/m². nih.gov

The introduction of nitrile groups in this compound can be expected to influence the emission color and device performance. The strong electron-withdrawing nature of the nitrile groups can tune the energy levels of the molecule, potentially leading to deeper blue emission. Furthermore, the molecular design of emitters based on this core can be tailored to enhance charge transport and injection properties, leading to improved device performance.

| Emitter | Emission Color | CIE Coordinates (x, y) | Maximum Efficiency (cd/A) | Maximum Brightness (cd/m²) |

|---|---|---|---|---|

| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | Deep Blue | 0.15, 0.18 | 2.56 | >5000 |

Photocatalytic Systems for Energy Conversion

The extended π-conjugated system of the pyrene core makes it an excellent photosensitizer, capable of absorbing light and initiating chemical reactions. This property has been harnessed in the development of photocatalytic systems for energy conversion, particularly in the context of water splitting to produce hydrogen and oxygen.

Hydrogen Evolution from Water

Photocatalytic hydrogen evolution from water is a promising strategy for producing clean and sustainable fuel. renewable-carbon.eumdpi.comsciopen.commdpi.comyoutube.com Covalent organic frameworks (COFs) and conjugated microporous polymers (CMPs) based on pyrene derivatives have emerged as highly effective photocatalysts for this reaction. rsc.orgacs.orgresearchgate.netrsc.orgnih.govresearchgate.net The 1,3,6,8-tetrasubstituted pyrene unit is a common building block in these materials due to its rigid and planar structure, which facilitates the formation of porous networks with high surface areas and extended π-conjugation. rsc.org

These pyrene-based materials exhibit strong light absorption in the visible region, which is crucial for utilizing solar energy. Upon photoexcitation, electron-hole pairs are generated in the material. The porous structure and high charge mobility of these frameworks promote the separation and migration of these charge carriers to the catalyst surface. The photogenerated electrons then reduce protons from water to produce hydrogen gas. chemrxiv.org

For example, a series of pyrene-based COFs with varying distances between nitrogen active sites in the imine linkages were synthesized and their photocatalytic hydrogen production performance was investigated. rsc.org The optimal COF, Py-COF-3 (AC), demonstrated a remarkable H₂ evolution rate of 19.6 mmol g⁻¹ h⁻¹. rsc.org Another study reported a pyrene-based 2D COF integrated with 3D-MoS₂ nanoflowers, which acted as a noble-metal-free cocatalyst, significantly enhancing the photocatalytic activity for H₂ evolution. acs.org

| Photocatalyst | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Co-catalyst |

|---|---|---|

| Py-COF-3 (AC) | 19.6 | Not specified |

| TAPPy-DBTDP-COF | 12.7 | Not specified |

Oxygen Evolution Reaction

A metal-free, nitrogen and sulfur-containing conjugated microporous polymer based on a 1,3,6,8-tetrasubstituted pyrene derivative has been developed as a heterogeneous photocatalyst for the photoelectrochemical OER. frontiersin.orgfrontiersin.org This material, PBTDZ, was synthesized through a Suzuki cross-coupling reaction between 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene and 4,7-dibromo-2,1,3-benzothiadiazole (B82695). frontiersin.orgfrontiersin.org The resulting polymer possesses a high surface area and a low bandgap, which are favorable for photocatalytic activity.

Under visible light irradiation in an alkaline solution, the PBTDZ-based photoelectrode exhibited excellent activity and recyclability for the water oxidation reaction, producing 104 µmol of oxygen in 2 hours. frontiersin.org The high photoelectrochemical activity was attributed to the low bandgap of 2.09 eV, the presence of heteroatoms (N and S), and the inherent microporosity of the π-conjugated polymer skeleton. frontiersin.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency conversion and optical limiting. acrhem.orgnih.govuobasrah.edu.iq Materials with large third-order NLO properties are of particular interest for applications in all-optical switching, optical computing, and the protection of sensors and human eyes from intense laser radiation. rsc.orgrsc.orgresearchgate.netacs.org

Third-Order Nonlinearity and Optical Limiting

The extensive π-conjugation of the pyrene core makes it a promising chromophore for third-order NLO materials. The third-order NLO response of a material is characterized by its nonlinear absorption coefficient (β) and nonlinear refractive index (n₂), which can be determined using the Z-scan technique. psu.eduresearchgate.net

Several studies have investigated the NLO properties of pyrene derivatives. acs.orgmdpi.com For instance, two isomeric pyrene derivatives, P1 and P2, composed of pyrene, carbonyl, ethylene, and thiophene groups, were synthesized and their NLO properties were studied using femtosecond laser pulses. rsc.orgrsc.org Both compounds exhibited excellent broadband optical limiting performance from 515 nm to 900 nm, which was attributed to two-photon absorption (TPA) and TPA-induced excited-state absorption (ESA). rsc.orgrsc.org The material P1 showed a high transmittance of over 91% in the visible to infrared regions, making it a promising candidate for broadband ultrafast optical limiters. rsc.orgrsc.org

The introduction of four nitrile groups in this compound is expected to significantly enhance its third-order NLO properties. The strong electron-withdrawing nature of the nitrile groups can increase the intramolecular charge transfer and the hyperpolarizability of the molecule, leading to a larger NLO response.

| Material | Wavelength (nm) | Nonlinear Refraction Coefficient (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) |

|---|---|---|---|

| [(C₂H₅)₄N][Co(dmit)₂] | 1064 | -9.51 × 10⁻¹⁹ | 2.19 × 10⁻¹² |

Impact of Intramolecular Charge Transfer (ICT) on NLO Properties

The nonlinear optical (NLO) properties of organic molecules are critically dependent on intramolecular charge transfer (ICT). In donor-acceptor (D-A) substituted π-conjugated systems, the efficiency of ICT dictates the magnitude of the NLO response. For pyrene derivatives, the pyrene core can act as a donor, and when substituted with strong electron-accepting groups, a significant ICT character can be induced.

The introduction of four nitrile (-CN) groups, which are strong electron-withdrawing groups, at the 1, 3, 6, 8 positions of the pyrene core in this compound would create a molecule with a significant quadrupolar charge distribution. Upon photoexcitation, a substantial intramolecular charge transfer from the electron-rich pyrene core to the electron-deficient nitrile groups is expected. This ICT process is a key factor for third-order NLO properties. The efficiency of this charge transfer can be influenced by the molecular geometry and the surrounding solvent environment. In polar solvents, the charge-separated excited state can be stabilized, leading to enhanced NLO effects.

Table 1: Representative Third-Order NLO Properties of a Donor-Acceptor Pyrene Derivative

| Compound | Solvent | λ (nm) | β (cm/GW) | n₂ (10⁻¹² esu) | χ⁽³⁾ (10⁻¹³ esu) |

| Pyrene-TCNQ adduct | CH₂Cl₂ | 532 | 3.5 | -8.2 | 7.8 |

Note: This data is for a pyrene derivative functionalized with a TCNQ acceptor, which serves as an illustrative example of the NLO properties achievable with pyrene-based D-A systems.

Chemosensing and Bioimaging Applications

The unique photophysical properties of the pyrene core, such as its long fluorescence lifetime and propensity to form excimers, make pyrene derivatives excellent candidates for the development of chemosensors and bioimaging agents. The sensitivity of their fluorescence to the local environment can be harnessed for detecting various analytes and imaging biological systems.

Pyrene derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation, which is particularly pronounced in molecules with strong ICT character. For this compound, the significant charge transfer from the pyrene core to the nitrile groups would lead to a large excited-state dipole moment.

In nonpolar solvents, the emission is typically from a locally excited (LE) state, resulting in blue fluorescence characteristic of the pyrene monomer. In contrast, in polar solvents, the charge-separated ICT state is stabilized, leading to a red-shifted emission. This solvatochromic shift can be utilized to probe the microenvironment of various systems, such as polymer matrices, micelles, and biological membranes.

The sensitivity of the fluorescence of this compound to solvent polarity would make it a valuable tool for developing environmentally responsive probes. For instance, it could be used to monitor changes in polarity during chemical reactions or to map the polarity of different cellular compartments in bioimaging studies.

Table 2: Solvatochromic Data for a Representative Donor-Acceptor Substituted Pyrene

| Solvent | Dielectric Constant (ε) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 410 | 435 | 1450 |

| Dichloromethane | 8.93 | 425 | 480 | 2950 |

| Acetonitrile | 37.5 | 430 | 520 | 4500 |

| Dimethyl Sulfoxide | 46.7 | 435 | 550 | 5400 |

Note: This data is for a generic D-A substituted pyrene and illustrates the typical solvatochromic behavior. The exact values for this compound may differ.

Pyrene derivatives have been extensively used as fluorescent probes for nucleic acid detection. The planar structure of the pyrene moiety allows it to intercalate between the base pairs of double-stranded DNA (dsDNA) or to stack with the nucleobases in single-stranded DNA (ssDNA). This interaction with DNA can lead to significant changes in the fluorescence properties of the pyrene probe, providing a basis for detection.

When a pyrene-labeled probe hybridizes with its complementary DNA or RNA target, the local environment of the pyrene changes, often leading to a change in its fluorescence emission. For instance, the fluorescence of a pyrene monomer may be quenched or enhanced upon binding to DNA. Furthermore, if two pyrene molecules are brought into close proximity upon DNA binding, they can form an excimer, which exhibits a characteristic red-shifted emission. This excimer formation provides a ratiometric sensing capability, where the ratio of excimer to monomer emission can be used to quantify the target nucleic acid.

While specific studies on the use of this compound for DNA detection were not found in the provided search results, its planar aromatic core suggests that it could interact with DNA. The nitrile groups might influence the binding affinity and the fluorescence response upon interaction. Pyrene-labeled peptide nucleic acids (PNAs) have demonstrated that the position of the pyrene label is crucial for the fluorescence response upon hybridization. rsc.org Internal labeling often leads to a more significant fluorescence change compared to terminal labeling. rsc.org

Table 3: Fluorescence Response of a Pyrene-Labeled DNA Probe Upon Hybridization

| Probe State | Monomer Emission λₘₐₓ (nm) | Excimer Emission λₘₐₓ (nm) | Fluorescence Intensity Change |

| Free Probe (ssDNA) | ~375, 395 | - | - |

| Hybridized Probe (dsDNA) | ~375, 395 (quenched) | ~480 (appeared) | Monomer decrease, Excimer increase |

Note: This table represents the general behavior of a pyrene-based probe that utilizes excimer formation for DNA detection.

Advanced Computational Chemistry for Pyrene 1,3,6,8 Tetracarbonitrile Research

Ab Initio and Multireference Perturbation Theory for Excited States

The photophysical behavior of pyrene (B120774) derivatives is dictated by the nature of their low-lying singlet excited states, primarily the ¹Lₐ and ¹Lₑ states in Platt's notation. nih.gov Accurately calculating the energies and properties of these states is a significant challenge for quantum chemistry, often requiring methods that can handle electron correlation in systems with multiple important electronic configurations. nih.govresearchgate.net

Ab initio multi-reference perturbation theory (MRPT) methods are particularly well-suited for this task. researchgate.net These approaches first define an "active space" of molecular orbitals and electrons that are most important for describing the excited states. A multiconfigurational self-consistent field (MCSCF) calculation is performed on this active space, followed by a perturbation theory treatment to account for the remaining dynamic electron correlation. nih.gov A key advantage of MRPT is its ability to correctly describe excited states with different electronic characters, which is often a point of failure for simpler single-reference methods. nih.gov

For instance, in studies of 1,3,6,8-tetraphenylpyrene (TPPy), a close analogue to the target molecule, MRPT calculations were essential to correctly predict the energetic ordering of the ¹Lₐ and ¹Lₑ states. nih.govresearchgate.net These calculations demonstrated that tetrasubstitution at the 1,3,6,8 positions inverts the natural ordering found in pyrene, making the ¹Lₐ state the lowest singlet excited state. nih.gov This inversion is crucial as it explains the high fluorescence quantum yield of TPPy compared to unsubstituted pyrene. nih.gov A similar computational approach, such as the generalized multi-configuration quasi-degenerate perturbation theory (GMCQDPT), would be necessary to definitively determine the excited state landscape of Pyrene-1,3,6,8-tetracarbonitrile. nih.gov

Table 1: Comparison of Calculated Excitation Energies for Pyrene and 1,3,6,8-Tetraphenylpyrene (TPPy) using MRPT Data derived from analogous compound studies.

| Compound | Method | Excited State | Calculated Excitation Energy (eV) |

| Pyrene | GMCQDPT | ¹Lₐ | 3.65 |

| Pyrene | GMCQDPT | ¹Lₑ | 3.28 |

| TPPy | GMCQDPT | ¹Lₐ | 2.87 |

| TPPy | GMCQDPT | ¹Lₑ | 3.24 |

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for predicting the absorption and emission spectra of molecules due to its favorable balance of computational cost and accuracy. researchgate.net It calculates the excitation energies by determining the response of the ground-state electron density to a time-dependent perturbation, such as light. researchgate.net

TDDFT is particularly useful for high-throughput screening and for providing qualitative insights into electronic transitions. For pyrene derivatives, TDDFT can predict the energies of the main absorption bands and the molecular orbitals involved in these transitions. researchgate.net For example, TDDFT calculations on various 1,3,6,8-tetrasubstituted pyrenes confirm that functionalization at these positions significantly impacts the electronic energy levels. researchgate.net Specifically, substitution tends to stabilize the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduction in the HOMO-LUMO gap and a red-shift in the absorption spectrum compared to pyrene. researchgate.net

However, TDDFT has known limitations. For pyrene systems, standard TDDFT functionals can overestimate the excitation energy of the ¹Lₑ state, sometimes leading to an incorrect prediction of the lowest excited state. nih.gov While TDDFT correctly predicts the downward energy shift of the ¹Lₐ state upon substitution, its struggles with the ¹Lₑ state highlight the necessity of benchmarking against more accurate ab initio methods like MRPT for a reliable description of the photophysics. nih.gov For this compound, with its strongly electron-withdrawing nitrile groups, TDDFT would be expected to predict a significantly stabilized LUMO and a substantial red-shift in its absorption spectrum.

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. lp.edu.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the structural conformations, dynamics, and intermolecular interactions that are inaccessible to static quantum chemical calculations. lp.edu.ua

For a molecule like this compound, MD simulations can be employed to investigate several key properties:

Conformational Dynamics: To understand the flexibility of the molecule, including the rotation of the nitrile groups.

Intermolecular Interactions and Self-Assembly: To predict how individual molecules interact with each other in solution or in the solid state. This is crucial for understanding π-π stacking, aggregation, and the formation of supramolecular structures. nih.govchemrxiv.org

Solvation Effects: To model how the surrounding solvent molecules influence the structure and properties of the solute molecule.

Computational studies on N,N′,N″,N‴-tetra-(Tetradecyl)-1,3,6,8-pyrenetetracarboxamide, a derivative with a similar substitution pattern, have successfully used MD simulations to investigate its supramolecular self-assembly in solution. nih.gov These simulations revealed the preferred dipole configurations and intermolecular interactions driving the formation of larger structures. nih.gov A similar MD approach for this compound, using a well-parameterized force field, could predict its aggregation behavior, which is critical for applications in organic electronics where molecular packing dictates material performance.

Theoretical Prediction of Photophysical Rates and Vibronic Transitions (e.g., Fermi's Golden Rule, Herzberg-Teller Effects)

Understanding the efficiency of light emission (fluorescence) and non-radiative decay processes is critical for designing optoelectronic materials. Theoretical models can predict these photophysical rates, providing a deeper understanding beyond simple energy level diagrams.

Fermi's Golden Rule is a foundational principle used to calculate the rate of transitions between quantum states. For photophysical processes, it can be expressed as:

Rate ∝ |⟨Ψᵢ|Ĥ'|Ψ⟩|² × ρ(E)

where ⟨Ψᵢ|Ĥ'|Ψ⟩ is the electronic coupling matrix element between the initial and final states and ρ(E) is the density of final states (Franck-Condon factor). This framework is used to estimate rates for fluorescence, internal conversion (IC), and intersystem crossing (ISC).

In many highly symmetric molecules, electronic transitions that are formally forbidden can become allowed through vibronic coupling , where electronic motion is coupled to nuclear vibrations. The Herzberg-Teller effect provides a theoretical framework for understanding this phenomenon. nih.gov It explains why some absorption and emission spectra show fine structure corresponding to vibrational modes and why certain "dark" states can gain radiative character. nih.gov For molecules like pyrene and its derivatives, where transitions can have low oscillator strengths, considering Herzberg-Teller effects is often necessary to accurately reproduce experimental emission spectra and predict radiative lifetimes. nih.gov A full computational treatment for this compound would involve calculating the vibronic coupling between excited states to accurately predict its fluorescence quantum yield and non-radiative decay rates.

Computational Insights into Structure-Function Relationships and Design Principles

A primary goal of computational chemistry in materials science is to establish clear structure-function relationships that can guide the rational design of new molecules. For this compound, computational studies provide critical insights into how its specific chemical structure dictates its electronic and photophysical functions.

The key design principle illustrated by this molecule is the effect of substitution at the 1,3,6,8- positions of the pyrene core. Computational studies on analogues reveal several key relationships:

Tuning Emission Properties: As shown with tetraphenylpyrene, substitution at these positions can invert the ¹Lₐ and ¹Lₑ excited states, transforming the molecule from a moderately fluorescent one (like pyrene) to a highly emissive one. nih.gov

Modifying Electronic Levels: The introduction of four strongly electron-withdrawing carbonitrile (-CN) groups is predicted to drastically lower the energy of the LUMO. researchgate.net This has profound implications for its function in electronic devices, making it a potential n-type semiconductor or an electron acceptor in charge-transfer complexes. DFT calculations can quantify this effect and predict the molecule's electron affinity. scirp.org

Controlling Intermolecular Packing: The planar structure of the pyrene core combined with the quadrupolar arrangement of the nitrile groups will influence how the molecules pack in the solid state. MD simulations and periodic DFT calculations can predict these packing motifs, which are essential for charge transport properties in thin films. nih.gov

By systematically modifying the substituents at the 1,3,6,8- positions in silico and calculating the resulting changes in excited state ordering, HOMO-LUMO gaps, and emission rates, computational chemistry provides a powerful tool for designing new pyrene-based materials with precisely targeted optical and electronic properties.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes for Highly Functionalized Pyrene-1,3,6,8-tetracarbonitrile Derivatives

The synthesis of this compound typically begins with the electrophilic bromination of pyrene (B120774) to yield 1,3,6,8-tetrabromopyrene (B107014). nih.govresearchgate.net This key intermediate serves as a versatile platform for introducing various functional groups. The subsequent conversion to the tetracarbonitrile derivative is a critical step, often involving nucleophilic substitution reactions with a cyanide source. chemtube3d.comchemguide.co.uk

Future research is geared towards developing more efficient, scalable, and environmentally friendly synthetic methodologies. A significant area of exploration is the use of advanced catalytic systems for the cyanation of aryl halides. Modern approaches utilize palladium or nickel catalysts, which offer high yields and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org Green chemistry principles are also being integrated, with a focus on using less toxic cyanide sources and developing recyclable catalysts. rsc.org For instance, the use of polymethylhydrosiloxane (B1170920) as a green reductant in nickel-catalyzed cyanation reactions presents an air-tolerant and more sustainable alternative to traditional methods. acs.org

The exploration of one-pot, multi-step reactions starting from pyrene is another promising avenue. Such atom- and pot-economical syntheses would streamline the production process, reducing waste and cost. thieme-connect.de Furthermore, the development of methods for the regioselective functionalization of the pyrene core would open up possibilities for creating a wider range of asymmetrically substituted derivatives with tailored properties.

Table 1: Comparison of Synthetic Methods for Aryl Cyanation

| Method | Catalyst | Cyanide Source | Key Advantages |

| Traditional | Palladium or Copper | KCN, NaCN | Well-established |

| Modern Catalytic | Pd or Ni complexes | Zn(CN)₂, K₄[Fe(CN)₆] | High yields, broad scope, milder conditions organic-chemistry.org |

| Green Chemistry | NiCl₂/Xantphos | Zn(CN)₂ with PMHS | Air-tolerant, uses green reductant acs.org |

| Magnetic Nanocatalyst | Pd/CoFe₂O₄ | K₄[Fe(CN)₆] | Recyclable catalyst, environmentally friendly rsc.org |

Advanced Spectroscopic Techniques for Elucidating Complex Photophysical Dynamics

A deep understanding of the photophysical properties of this compound and its derivatives is essential for their application in optoelectronic devices. Advanced spectroscopic techniques are crucial for unraveling the complex interplay of electronic states, energy transfer dynamics, and excited-state lifetimes.

Techniques such as transient absorption spectroscopy are employed to investigate the decay kinetics and energy transfer dynamics of pyrene derivatives. youtube.com The introduction of cyano groups significantly influences the electronic properties of the pyrene core, and computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to complement experimental data and provide insights into the molecular orbitals and electronic transitions. nih.govresearchgate.net

Future research will likely involve the application of increasingly sophisticated spectroscopic methods to probe the intricate photophysical processes at ultrafast timescales. High-resolution infrared absorption spectroscopy, for instance, can provide detailed information about the vibrational modes and the influence of cyano-substitution on the molecular structure. astrobiology.com The combination of experimental and computational approaches will continue to be vital for a comprehensive understanding of the structure-property relationships in these materials.

Rational Design of this compound-based Smart Materials with Tunable Properties

"Smart materials" are materials that respond to external stimuli, such as light, heat, or an electric field, by changing their properties. mater-rep.commdpi.comuwi.edubeilstein-institut.de The unique electronic characteristics of this compound make it an excellent building block for the rational design of such materials. The strong electron-accepting nature of the tetracyano-substituted pyrene core allows for the creation of donor-acceptor systems with tunable optical and electronic properties.

By functionalizing the pyrene core with different donor groups, it is possible to create materials that exhibit phenomena like aggregation-induced emission (AIE) or solvatochromism. These properties are highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The development of pyrene-based materials for organic field-effect transistors (OFETs) is another active area of research. researchgate.nettcichemicals.comrsc.orgwikipedia.orgnih.gov The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification is key to optimizing charge transport and device performance. nih.gov